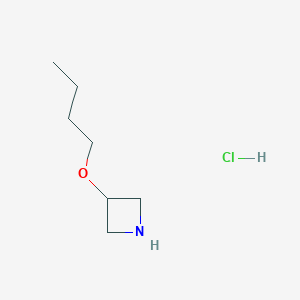
3-Butoxyazetidine hydrochloride
描述
3-Butoxyazetidine hydrochloride is a chemical compound belonging to the azetidine family, which is characterized by a four-membered nitrogen-containing ring Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxyazetidine hydrochloride typically involves the reaction of 3-butoxyazetidine with hydrochloric acid. The process can be summarized as follows:
Starting Material: 3-butoxyazetidine.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is generally carried out under controlled temperature and pressure conditions to ensure the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification Steps: Such as crystallization or recrystallization to obtain the pure hydrochloride salt.
化学反应分析
Types of Reactions: 3-Butoxyazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including halides, amines, or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidines.
科学研究应用
3-Butoxyazetidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 3-Butoxyazetidine hydrochloride involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates various chemical reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The specific pathways and molecular targets depend on the context of its use, such as in drug development or material science.
相似化合物的比较
Azetidine: The parent compound with a similar four-membered ring structure.
3-Butoxyazetidine: The non-hydrochloride form of the compound.
Aziridine: A related three-membered nitrogen-containing ring compound with different reactivity.
Uniqueness: 3-Butoxyazetidine hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility, reactivity, and potential applications. Compared to azetidine and aziridine, it offers distinct reactivity patterns and stability, making it valuable in specific synthetic and industrial contexts.
属性
IUPAC Name |
3-butoxyazetidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-3-4-9-7-5-8-6-7;/h7-8H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKPHICTVBTJLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-ethyl-N3-[(oxolan-2-yl)methyl]-1H-pyrazole-3,4-diamine](/img/structure/B8023343.png)




![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B8023387.png)

![Brucine Sulfate Heptahydrate [for Nitrate Analysis]](/img/structure/B8023392.png)




![4-Bromo-6-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B8023434.png)
